2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one
説明
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-19-10-8-17(9-11-19)20-14-21-23(24-12-13-26(21)25-20)29-15-22(27)18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGMZWBQPLTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyphenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then subjected to cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
化学反応の分析
Types of Reactions
2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazine ring.
Substitution: Nucleophilic substitution reactions can be performed to replace the ethoxy or sulfanyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities:
Impact of Substituents on Physicochemical Properties
- Ethoxy vs.
- Fluorine Substitution : The fluorophenyl analog exhibits higher metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.
- Piperazine vs. Simple Ethanone: The piperazine-containing derivative may show improved solubility in acidic environments, beneficial for oral bioavailability.
生物活性
The compound 2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.48 g/mol. The structure features a pyrazolo[1,5-a]pyrazin ring system, which is known for its diverse biological activities.
Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrazin ring |
| Substituents | 4-Ethoxyphenyl and 4-methylphenyl groups |
| Functional Groups | Sulfanyl group |
The presence of these functional groups contributes to the compound's reactivity and interaction with biological targets.
Anticancer Potential
Research indicates that compounds containing pyrazolo derivatives exhibit significant anticancer activity. The compound has been shown to act primarily as a kinase inhibitor , disrupting signaling pathways associated with cell proliferation and survival.
- Kinase Inhibition : The compound binds to specific kinase domains, inhibiting their activity.
- Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptosis in cancer cells through the activation of caspases (caspase-3, caspase-8, and caspase-9) and modulation of pro-apoptotic factors such as p53 and Bax.
- Autophagy Activation : It has been observed to promote autophagy by increasing the formation of autophagosomes and expression of beclin-1.
In Vitro Studies
In vitro studies using various cancer cell lines (e.g., MCF-7 and MDA-MB-231) have shown that this compound exhibits stronger cytotoxic effects compared to traditional chemotherapeutics like cisplatin. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.25 | Induces apoptosis via caspase activation |
| Study B | MDA-MB-231 | 0.5 | Promotes autophagy through mTOR inhibition |
Case Studies
Several case studies have documented the efficacy of similar pyrazolo compounds in cancer treatment:
- Case Study 1 : A derivative showed significant reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg.
- Case Study 2 : Another study found that a related compound significantly improved survival rates in mice with induced breast cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
